molecular formula C6H9ClN4 B167269 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine CAS No. 130623-81-3

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Cat. No. B167269
M. Wt: 172.61 g/mol
InChI Key: RFKXBMROGCCOFS-UHFFFAOYSA-N
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Description

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a chemical compound with the CAS Number: 130623-81-3 . It has a molecular weight of 172.62 . The IUPAC name for this compound is 6-chloro-N~4~,N~4~-dimethyl-4,5-pyrimidinediamine .


Molecular Structure Analysis

The InChI code for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is 1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy, particularly involving quadrupolar halogens like chlorine, has seen significant advancements. This technique allows for the detailed analysis of isotropic chemical shifts and quadrupolar coupling constants in a range of chemical compounds, including halogenated pyrimidines. The growth in applications of solid-state quadrupolar halogen NMR, especially chlorine NMR, is attributed to the availability of high magnetic fields, expanding the potential for research in this area (Bryce & Sward, 2006).

Tautomerism and Molecular Interactions

Research on the tautomerism of nucleic acid bases, including pyrimidine derivatives, highlights the effect of molecular interactions on tautomeric equilibria. Changes in the environment can significantly impact the stability of various tautomeric forms, which is essential for understanding the biochemical and pharmacological properties of compounds like 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (Person et al., 1989).

Structure-Activity Relationships of Pyrimidine Derivatives

The exploration of pyrimidine derivatives' structure-activity relationships has revealed their potential in addressing a wide range of diseases. Substituent positions on the pyrimidine nucleus significantly influence biological activities, making these compounds suitable for developing antimicrobial, anticancer, anti-inflammatory, and other pharmacologically relevant agents (Natarajan et al., 2022).

Nitrosamines and Water Technology

The study of nitrosamines, particularly in the context of water technology, underscores the challenges and mechanisms of nitrosamine formation, including those involving dimethylamine reactions. This research is crucial for understanding how compounds like 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine might behave in various environments and the potential implications for consumer health (Nawrocki & Andrzejewski, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXBMROGCCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354328
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

CAS RN

130623-81-3
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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